N-(4-aminophenyl)furan-2-carboxamide

Description

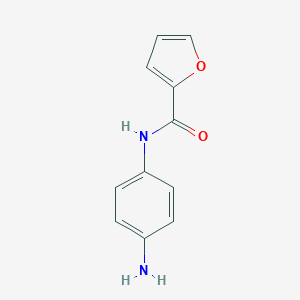

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMFFWCDLWDYGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352213 | |

| Record name | N-(4-aminophenyl)-2-furamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21838-58-4 | |

| Record name | N-(4-aminophenyl)-2-furamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(4-aminophenyl)furan-2-carboxamide synthesis pathway

An In-depth Technical Guide to the Synthesis of N-(4-aminophenyl)furan-2-carboxamide

Authored by Gemini, Senior Application Scientist

Abstract

This compound is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of pharmaceuticals and advanced materials. Its structure, incorporating a furan-2-carboxamide moiety linked to a phenylenediamine core, offers versatile sites for further chemical modification. The furan scaffold is a common feature in pharmacologically active compounds, often acting as a bioisostere for phenyl rings to modulate metabolic stability and receptor interactions.[1] This guide provides a comprehensive technical overview of the primary synthetic pathways for this compound, designed for researchers and professionals in chemical synthesis and drug development. We will explore the causality behind strategic experimental choices, present detailed, field-proven protocols, and offer a comparative analysis of the principal synthetic routes.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be logically approached via two core strategies, differentiated by the sequence of amide bond formation and the introduction of the primary amine functionality.

-

Pathway A: Sequential Acylation-Reduction. This is a robust, two-step approach that begins with the acylation of a protected or precursor aniline, typically p-nitroaniline, to form an amide bond. The nitro group is then chemically reduced in a subsequent step to yield the final primary amine. This method offers excellent control and generally high yields.

-

Pathway B: Direct Mono-acylation. This pathway involves the direct formation of an amide bond between a furan-2-carboxylic acid derivative and p-phenylenediamine. The primary challenge of this route is achieving selective mono-acylation, as the diamine possesses two nucleophilic amino groups, creating a risk of forming the di-substituted byproduct.

Figure 1: High-level overview of the two primary synthetic pathways.

In-Depth Analysis of Synthetic Pathways

Pathway A: Acylation of p-Nitroaniline followed by Reduction

This pathway is often preferred for its predictability and control over the final product. By using p-nitroaniline, one of the two amine functionalities is masked as a nitro group, preventing di-acylation.

The initial step is the creation of the amide linkage to form N-(4-nitrophenyl)furan-2-carboxamide. This can be achieved through several reliable methods.

-

From Furan-2-carbonyl chloride: This is a classic and highly efficient method for amide synthesis.[][3] Furan-2-carbonyl chloride, which can be prepared from furan-2-carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride[4][5], is a potent electrophile. The reaction with p-nitroaniline proceeds via a nucleophilic acyl substitution mechanism, typically in the presence of a non-nucleophilic base like triethylamine (Et₃N) or pyridine to neutralize the HCl byproduct.[][6]

-

From Furan-2-carboxylic acid (Direct Coupling): To avoid handling acyl chlorides, direct coupling methods using activating agents are employed. A carboxylic acid is converted in situ into a more reactive species that readily reacts with the amine. Common coupling agents include carbodiimides (e.g., DCC, EDCI) and uronium salts (e.g., HATU, HBTU).[] Another effective and mild activator is 1,1'-Carbonyldiimidazole (CDI), which forms a highly reactive acylimidazolide intermediate.[7]

The conversion of the nitro intermediate to the target aniline is a critical step. Catalytic hydrogenation is the most common and efficient method for this transformation due to its clean conversion and high yields.[8]

-

Catalytic Hydrogenation: This process involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this purpose.[9] The reaction is typically carried out in a solvent such as ethanol or ethyl acetate under a positive pressure of hydrogen.[9][10] Other catalysts like nickel or copper can also be used.[11][12] While generally safe under controlled conditions, it's important to note that the hydrogenation of nitroarenes can be highly exothermic, and unstable hydroxylamine intermediates can form, posing a risk if the reaction temperature is not properly managed.[13]

Figure 2: Workflow for Pathway A (Sequential Acylation-Reduction).

Pathway B: Direct Mono-acylation of p-Phenylenediamine

This approach is more atom-economical as it avoids the protection-deprotection sequence of the nitro group. However, its success hinges on controlling the reaction to favor the formation of the mono-acylated product over the di-acylated byproduct.

The key to selectivity is based on Le Chatelier's principle and reaction kinetics. By using a stoichiometric excess of p-phenylenediamine relative to the furan electrophile, the probability of the electrophile encountering an unreacted diamine molecule is significantly higher than it encountering a mono-acylated product molecule.[7]

Furthermore, kinetic control can be exerted by adding the activated furan species slowly (e.g., dropwise) to a dilute solution of the diamine. This maintains a low instantaneous concentration of the electrophile, further suppressing the second acylation reaction.[7]

A published method successfully employs this strategy by first activating furan-2-carboxylic acid with 1,1'-Carbonyldiimidazole (CDI) in THF. The resulting activated solution is then added dropwise to a solution containing an excess of 1,4-diaminobenzene, leading to the desired mono-amide.[7]

Figure 3: Workflow for Pathway B, highlighting selectivity control.

Comparative Analysis and Data Summary

| Feature | Pathway A: Sequential Acylation-Reduction | Pathway B: Direct Mono-acylation |

| Starting Materials | Furan-2-carboxylic acid derivative, p-nitroaniline | Furan-2-carboxylic acid, p-phenylenediamine |

| Key Reagents | Acyl chloride or coupling agent; Reducing agent (e.g., H₂ + Pd/C) | Coupling agent (e.g., CDI) |

| Number of Steps | Two distinct synthetic steps | One primary reaction step (one-pot) |

| Primary Advantage | High selectivity, avoids di-acylation, generally high overall yield. | More atom-economical, fewer steps. |

| Primary Challenge | Requires an additional reduction step. | Requires careful control of stoichiometry and reaction conditions to ensure mono-selectivity and avoid byproduct formation. |

| Typical Yield | Often high for both steps. | Reported as moderate (e.g., 56%) after purification.[7] |

Experimental Protocols

The following protocols are derived from established literature procedures and represent validated methods for the synthesis of this compound.

Protocol 1: Synthesis via Sequential Acylation-Reduction (Pathway A)

This protocol is a composite based on standard organic chemistry transformations.[6][9]

Step A: Synthesis of N-(4-nitrophenyl)furan-2-carboxamide

-

Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-nitroaniline (1.0 eq.) and triethylamine (1.1 eq.) in dry dichloromethane (DCM).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition: Dissolve furan-2-carbonyl chloride (1.0 eq.) in dry DCM and add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography.

Step B: Reduction to this compound

-

Setup: To a solution of N-(4-nitrophenyl)furan-2-carboxamide (1.0 eq.) in ethanol in a suitable hydrogenation vessel, add 10% Palladium on carbon (Pd/C) catalyst (5-10% by weight).

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (via a balloon or a Parr hydrogenator) to a pressure of 1-3 atm.

-

Reaction: Stir the mixture vigorously at room temperature for 2-4 hours or until hydrogen uptake ceases. Monitor the reaction by TLC.

-

Filtration: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography to obtain this compound as a solid.

Protocol 2: Synthesis via Direct Mono-acylation (Pathway B)

This protocol is adapted directly from a peer-reviewed publication by Pieroni et al.[7]

-

Activation of Carboxylic Acid: In a round-bottom flask, dissolve furan-2-carboxylic acid (1.0 eq., 0.82 mmol) and 1,1'-Carbonyldiimidazole (CDI) (1.1 eq., 0.90 mmol) in anhydrous tetrahydrofuran (THF, ~1.7 mL). Stir the mixture for 2 hours at 45 °C to form the activated acylimidazolide intermediate.

-

Amine Solution Preparation: In a separate, larger flask, dissolve 1,4-diaminobenzene (p-phenylenediamine) (1.8 eq., 1.49 mmol) in anhydrous THF (~2 mL).

-

Controlled Addition: Add the solution of the activated carboxylic acid from step 1 dropwise (approximately 1 drop per 30 seconds) to the stirred solution of 1,4-diaminobenzene.

-

Reaction: After the addition is complete, stir the reaction mixture at 45 °C for 18 hours.

-

Workup: Remove the THF solvent under reduced pressure. Redissolve the residue in ethyl acetate (AcOEt) and wash the organic phase with a 10% aqueous solution of NaHCO₃.

-

Isolation and Purification: Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate under vacuum. Purify the crude amide product by flash column chromatography using a hexane-ethyl acetate solvent system (e.g., 7:3 v/v) to isolate pure this compound.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic organic chemistry principles. The choice between a sequential acylation-reduction pathway and a direct mono-acylation strategy depends on the specific requirements of the researcher, including scale, available starting materials, and tolerance for process optimization. The sequential pathway offers robust control and typically higher yields, making it ideal for reliability. The direct acylation route is more elegant and atom-economical but requires careful control of reaction parameters to ensure selectivity. The protocols and mechanistic insights provided in this guide offer a solid foundation for the successful laboratory-scale synthesis of this versatile chemical intermediate.

References

-

Pieroni, M., et al. (2020). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry & Biodiversity, 17(11), e2000879. Available from: [Link]

-

Mascal, M., & Dutta, S. (2011). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural. Green Chemistry, 13(12), 3313-3315. Available from: [Link]

-

Karakaya, C., et al. (2021). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. ChemRxiv. Available from: [Link]

-

Selective Catalytic Hydrogenation of Nitroarenes to Anilines. (n.d.). ResearchGate. Request PDF. Available from: [Link]

-

Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Available from: [Link]

-

Wikipedia. (n.d.). Amide. Available from: [Link]

-

Catalytic hydrogenation of nitroarenes 6 into anilines 7. (n.d.). ResearchGate. Available from: [Link]

-

Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Available from: [Link]

-

Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available from: [Link]

-

Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). (n.d.). ResearchGate. Request PDF. Available from: [Link]

-

Anderson, R., et al. (2004). The hydrogenation of nitrobenzene to aniline: a new mechanism. Chemical Communications, (24), 2748-2749. Available from: [Link]

-

Synthesis and Characterization of Furanic Compounds. (2018). Defense Technical Information Center. Available from: [Link]

-

Wikipedia. (n.d.). 2-Furoyl chloride. Available from: [Link]

-

Synthesis of furan-2-carboxamide derivatives from 4-aminobenzophenones. (n.d.). ResearchGate. Available from: [Link]

-

Al-Hussain, S. A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4403. Available from: [Link]

-

(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. (n.d.). ResearchGate. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(5). Available from: [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]

- 5. furan-2-acetyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. The hydrogenation of nitrobenzene to aniline: a new mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. mt.com [mt.com]

Introduction: Unveiling the Potential of a Versatile Furanoid Scaffold

An In-depth Technical Guide to N-(4-aminophenyl)furan-2-carboxamide

In the landscape of modern medicinal chemistry and drug development, the identification of versatile molecular scaffolds is paramount. This compound is one such compound that has garnered interest as a crucial synthetic intermediate. Its structure, featuring a furan-2-carboxamide moiety linked to a p-phenylenediamine core, presents a unique combination of functionalities. The furan ring acts as a stable aromatic system with potential for bioisosteric replacement of more labile groups, such as lactones, while the terminal primary amine on the phenyl ring offers a reactive handle for further chemical elaboration and diversity-oriented synthesis.[1]

This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analytical characterization and potential applications. The methodologies described herein are designed to be self-validating, providing researchers and drug development professionals with the robust information needed to confidently synthesize and utilize this valuable compound.

PART 1: Core Physicochemical and Structural Characteristics

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research and development.

Chemical Identity

This compound is registered under CAS Number 21838-58-4 .[2] Its identity is further defined by the following descriptors:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂ | |

| Molecular Weight | 202.21 g/mol | |

| IUPAC Name | This compound | - |

| MDL Number | MFCD01171822 | |

| SMILES | NC1=CC=C(NC(=O)C2=CC=CO2)C=C1 | |

| InChI Key | HWMFFWCDLWDYGX-UHFFFAOYSA-N | |

| Appearance | Solid |

Chemical Structure

The structural arrangement of this compound is key to its chemical reactivity and biological potential. The amide linkage provides conformational rigidity, while the furan and phenyl rings offer platforms for various intermolecular interactions.

Caption: Chemical structure of this compound.

PART 2: Synthesis and Purification Protocol

The synthesis of this compound can be reliably achieved through the coupling of an activated carboxylic acid with an aniline derivative. The following protocol is adapted from established literature and provides a robust pathway to the target molecule.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Methodology

This protocol details the synthesis via activation of 2-furoic acid with 1,1'-carbonyldiimidazole (CDI) followed by nucleophilic acyl substitution by 1,4-diaminobenzene.

Rationale: CDI is an excellent choice for carboxylic acid activation. It reacts to form a highly reactive acyl-imidazole intermediate, with the byproducts (imidazole and CO₂) being innocuous and easily removed. Using a slight excess of the diamine and adding the activated acid dropwise helps to minimize the formation of the undesired bis-acylated product.[1]

Materials:

-

2-Furoic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

1,4-Diaminobenzene (p-phenylenediamine)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography mobile phase)

Protocol:

-

Activation of 2-Furoic Acid:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-furoic acid (1.0 eq) in anhydrous THF.

-

Add CDI (1.1 eq) portion-wise to the solution.

-

Stir the reaction mixture at 45 °C for 1-2 hours. The completion of the activation step can be monitored by the cessation of CO₂ evolution.

-

-

Amide Coupling Reaction:

-

In a separate flask, dissolve 1,4-diaminobenzene (1.8 eq) in anhydrous THF.

-

Add the solution of the activated 2-furoic acid from Step 1 dropwise to the diamine solution over a period of 30-60 minutes. A slow, controlled addition is critical to favor the mono-acylated product.

-

Once the addition is complete, continue stirring the reaction mixture at 45 °C for 18-24 hours.

-

-

Work-up and Extraction:

-

After the reaction is complete, remove the THF solvent under reduced pressure using a rotary evaporator.

-

Redissolve the resulting residue in ethyl acetate (EtOAc).

-

Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of NaHCO₃ to remove any unreacted furoic acid.

-

Wash with brine, then dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute the column with a hexane-EtOAc solvent system (e.g., starting with a 7:3 ratio) to isolate the pure this compound.[1]

-

PART 3: Analytical Characterization Workflow

Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step in any chemical workflow. A multi-technique approach ensures the highest level of confidence in the final product.

Analytical Workflow Diagram

Caption: Standard analytical workflow for compound characterization.

Standard Operating Procedures (SOPs)

1. Infrared (IR) Spectroscopy

-

Objective: To identify key functional groups.

-

Methodology: Acquire a spectrum of the solid sample using an FT-IR spectrometer with an Attenuated Total Reflection (ATR) accessory.

-

Expected Data: The spectrum should exhibit characteristic absorption bands confirming the presence of essential functional groups.

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |

| Amine | N-H Stretch | ~3400-3200 (two bands for -NH₂) |

| Amide | N-H Stretch | ~3300 |

| Amide | C=O Stretch (Amide I) | ~1680-1640 |

| Aromatic Rings | C=C Stretch | ~1600-1450 |

| Furan Ring | C-O-C Stretch | ~1250-1020 |

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the precise chemical structure and connectivity of atoms.

-

Methodology: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Expected ¹H NMR Data: Protons on the furan ring will appear in the aromatic region, as will the protons on the phenyl ring. The amine and amide protons will appear as distinct, exchangeable signals.

-

Expected ¹³C NMR Data: The spectrum will show 11 distinct carbon signals (unless there is accidental equivalence), with the amide carbonyl carbon appearing significantly downfield (~156-160 ppm).

3. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and elemental composition.

-

Methodology: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Direct Analysis in Real Time (DART) or Electrospray Ionization (ESI). For exact mass, High-Resolution Mass Spectrometry (HRMS) is required.

-

Expected Data: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 203.21. HRMS analysis should confirm the molecular formula C₁₁H₁₀N₂O₂.[1]

PART 4: Biological Significance and Applications

The furan-2-carboxamide scaffold is not merely a synthetic curiosity; it is a privileged structure in medicinal chemistry.[3] Derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, and antihyperlipidemic properties.[3][4]

Bioisosteric Replacement and Antibiofilm Potential

A key application for this compound is as a building block for potential antibiofilm agents. In this context, the furan-2-carboxamide group can act as a bioisosteric replacement for a lactone ring found in other quorum sensing inhibitors.[1] This strategy aims to improve metabolic stability and pharmacokinetic properties while retaining the necessary interactions with the biological target.

Caption: Bioisosteric replacement of a lactone with a furan-2-carboxamide.

The terminal amine of this compound provides a convenient point for diversification, allowing for the creation of libraries of related compounds for structure-activity relationship (SAR) studies.[1]

PART 5: Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][6] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place. The compound is classified as a combustible solid. For long-term stability, storage in a refrigerator under an inert gas is recommended.[5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

-

Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. [Link]

-

N-(4-Aminophenyl)-1-benzofuran-2-carboxamide - 杭州海瑞化工有限公司. [Link]

-

SAFETY DATA SHEET - Fisher Scientific. [Link]

-

Synthesis of furan-2-carboxamide derivatives from 4-aminobenzophenones; (i) sodium hydride; (ii) DMF, 100 °C. - ResearchGate. [Link]

-

N-(4-aminophenyl)tetrahydrofuran-2-carboxamide | C11H14N2O2 - PubChem. [Link]

- Synthesis methods for the preparation of 2-furoic acid derivatives - Google P

-

Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - MDPI. [Link]

Sources

- 1. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. enamine.enamine.net [enamine.enamine.net]

- 7. fishersci.com [fishersci.com]

Furan-2-Carboxamide Derivatives: A Technical Guide to Their Broad-Spectrum Biological Activity

Preamble: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can be tailored to interact with a variety of biological targets — is a cornerstone of modern drug discovery. The furan-2-carboxamide core has unequivocally earned this designation. Its unique electronic properties, arising from the aromatic furan ring containing an oxygen heteroatom, combined with the hydrogen bonding capabilities of the carboxamide linker, create a versatile platform for developing potent and selective therapeutic agents.[1][2] This scaffold is not a recent discovery, but the continued exploration of its synthetic diversity has unveiled an expanding repertoire of biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and enzyme inhibition.[3]

This technical guide moves beyond a simple cataloging of activities. It is designed for researchers, scientists, and drug development professionals, providing an in-depth analysis of the structure-activity relationships (SAR), mechanisms of action, and the critical experimental methodologies that underpin the investigation of furan-2-carboxamide derivatives. We will explore the causality behind synthetic choices and assay design, offering a field-proven perspective on harnessing the full potential of this remarkable scaffold.

I. Synthetic Strategies: Building the Armamentarium

The biological evaluation of furan-2-carboxamide derivatives is intrinsically linked to the synthetic accessibility of diverse analogues. The primary and most robust method involves the coupling of a furan-2-carboxylic acid derivative with a desired amine.

A common and effective approach begins with the activation of furan-2-carboxylic acid. This is frequently achieved by converting the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] This activated intermediate is then reacted with the target amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct and drive the reaction to completion.[5] An alternative mild approach utilizes coupling agents like 1,1'-carbonyldiimidazole (CDI), which activates the carboxylic acid to form an acylimidazole intermediate that subsequently reacts cleanly with the amine.[6] Microwave-assisted synthesis has also been employed to accelerate these reactions, offering a greener and more efficient alternative to conventional heating.[5][7] This diversity in synthetic methodology allows for the incorporation of a wide array of substituents on the amine portion, which is critical for fine-tuning biological activity.

Core Synthetic Workflow

Below is a generalized workflow representing the synthesis and initial screening of a furan-2-carboxamide library.

Caption: General workflow from synthesis to lead identification.

II. Anticancer Activity: Disrupting Cellular Machinery

The furan-2-carboxamide scaffold has emerged as a potent framework for the development of novel anticancer agents, demonstrating cytotoxic effects across a range of cancer cell lines including breast (MCF-7), liver (HepG2, Huh-7), and colon (HCT116).[4][8][9] The mechanisms are multifaceted, but a significant body of research points towards the disruption of microtubule dynamics and the induction of cell cycle arrest.

Mechanism of Action: Microtubule Stabilization

A key mechanism of action for certain furan-2-carboxamide derivatives is the stabilization of microtubules, mimicking the effect of the blockbuster drug Taxol.[10] Microtubules are essential for forming the mitotic spindle during cell division. By stabilizing these polymers, the derivatives prevent the dynamic instability required for chromosomal segregation, leading to mitotic arrest and subsequent apoptosis.[10][11] Molecular docking studies have suggested that these compounds bind to the Taxol binding pocket of β-tubulin, providing a structural basis for their activity.[8][10]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Other derivatives have been shown to induce G2/M phase cell cycle arrest through pathways independent of direct tubulin binding.[8][12] For example, the resveratrol analogue (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide activates the p53-p21CIP1/WAF1 pathway in colorectal cancer cells.[8] This signaling cascade is a critical cellular checkpoint that halts cell division in response to stress or DNA damage, ultimately leading to apoptosis. The ability of compounds to induce apoptosis has been confirmed through techniques like Annexin-V/PI staining, which identifies cells in the early and late stages of programmed cell death.[12]

Caption: p53-mediated G2/M arrest induced by a furan-2-carboxamide derivative.[8]

Anticancer Efficacy Data

The cytotoxic potential of these derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀).

| Compound Class/Example | Cancer Cell Line(s) | IC₅₀ (µM) | Reference |

| Microtubule Stabilizing Agent (SH09) | Various | 4 - 8 | [8][10] |

| Carbamothioyl-furan-2-carboxamide | HepG2, Huh-7, MCF-7 | Not specified (33.29% viability at 20 µg/mL) | [9] |

| Furan-based derivative 4 | MCF-7 | 4.06 | [12] |

| Furan-based derivative 7 | MCF-7 | 2.96 | [12] |

III. Antimicrobial & Antibiofilm Activity: Quenching Pathogen Communication

The rise of antibiotic-resistant bacteria necessitates novel therapeutic strategies. Furan-2-carboxamides have shown significant promise not only as direct antimicrobial agents but also as inhibitors of bacterial virulence mechanisms like biofilm formation.[4][6][9]

Direct Antimicrobial Effects

Derivatives incorporating carbamothioyl or 2,4-dinitrophenyl moieties have demonstrated significant antibacterial and antifungal activity.[4][9][13] The lipophilicity conferred by aromatic substituents appears to be a key factor, potentially facilitating membrane penetration.[9] These compounds have shown efficacy against both Gram-positive (S. aureus, B. cereus) and Gram-negative (E. coli) bacteria, as well as various fungal strains.[4][9]

Antibiofilm Activity and Quorum Sensing Inhibition

Perhaps more compelling is the ability of furan-2-carboxamides to inhibit biofilm formation in pathogens like Pseudomonas aeruginosa.[6] Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. These derivatives were designed as stable bioisosteres of furanones, which are known to disrupt bacterial communication, or "quorum sensing" (QS).[6]

The primary QS receptor in P. aeruginosa, LasR, is a plausible target. By interfering with this signaling pathway, the compounds reduce the production of key virulence factors, such as pyocyanin and proteases, which are necessary for biofilm maturation and host tissue damage.[6] Molecular docking studies support a binding mode within the LasR receptor, similar to that of natural ligands.[6] The most active compounds, such as carbohydrazide 4b , achieved up to 58% biofilm reduction.[6]

Structure-Activity Relationship (SAR) for Antibiofilm Activity

-

Linker is Key: Triazole rings and N-acylcarbohydrazides used as linkers between the furan core and other substituents resulted in the most potent activity.[6]

-

Substituents Matter: The presence of halogens on a terminal phenyl ring generally enhanced antibiofilm efficacy.[6]

-

Solubility Challenge: A recurring challenge is the low aqueous solubility of the most active compounds, which can impact bioactivity at higher concentrations. Future work will need to focus on improving this property.[6]

IV. A Hub for Enzyme Inhibition

The furan-2-carboxamide scaffold has proven to be an effective template for designing inhibitors against a wide array of enzymes implicated in human disease.

-

Melanin Concentrating Hormone Receptor 1 (MCH-R1) Antagonists: Naphtho[1,2-b]furan-2-carboxamides have been identified as highly potent MCH-R1 antagonists (IC₅₀ as low as 3 nM), a target for obesity and metabolic disorders.[14]

-

Cholinesterase Inhibitors: Certain furan/thiophene-2-carboxamide derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[3]

-

ATP-Citrate Lyase (ACL) Inhibitors: Virtual screening has identified furan carboxylate derivatives as novel inhibitors of ACL, an enzyme upregulated in many cancers that is crucial for lipid biosynthesis. The most potent hit demonstrated an IC₅₀ of 4.1 μM.[15]

-

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors: Substituted 2,3-dihydrobenzofuran-7-carboxamides have been developed as potent PARP-1 inhibitors, a validated target in cancer therapy, particularly for BRCA-mutated cancers.[16]

V. Experimental Protocols: A Practical Guide

The following protocols are representative of the methodologies used to characterize the biological activities of furan-2-carboxamide derivatives.

Protocol 1: General Synthesis of an N-Aryl-Furan-2-Carboxamide

This protocol is based on the CDI-mediated coupling method, which offers mild reaction conditions.[6]

-

Activation: Dissolve furan-2-carboxylic acid (1.0 eq) and 1,1'-carbonyldiimidazole (CDI) (1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Stirring: Stir the mixture at 45 °C for 2 hours to allow for the formation of the acylimidazole intermediate. Monitor the reaction by TLC.

-

Amine Addition: In a separate flask, dissolve the desired aryl amine (e.g., 1,4-diaminobenzene, 1.8 eq) in THF.

-

Coupling: Add the activated carboxylic acid solution dropwise to the amine solution over 30 minutes.

-

Reaction: Stir the final reaction mixture at 45 °C for 18-24 hours until completion.

-

Work-up: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with a 10% aqueous solution of NaHCO₃ to remove unreacted starting material and acidic byproducts. Dry the organic layer with anhydrous Na₂SO₄.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane-Ethyl Acetate) to yield the pure amide.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Cytotoxicity Evaluation using MTT Assay

This protocol assesses the anti-proliferative activity of a compound on a cancer cell line.[12]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test furan-2-carboxamide derivative in culture medium. Replace the old medium with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

VI. Conclusion and Future Perspectives

The furan-2-carboxamide scaffold is a testament to the power of privileged structures in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, with compelling data in oncology, infectious disease, and metabolic disorders. The synthetic tractability of the core allows for extensive exploration of the chemical space, leading to the fine-tuning of potency and selectivity.

Future research should prioritize several key areas:

-

Improving Pharmacokinetic Properties: Many potent derivatives suffer from poor solubility, which can limit their in vivo efficacy.[6] The development of prodrugs or the incorporation of solubilizing groups is a critical next step.

-

Elucidation of Novel Targets: While many mechanisms have been identified, the full target landscape of this scaffold is likely not yet fully explored. Unbiased screening approaches could reveal novel and unexpected biological activities.

-

In Vivo Studies: A significant portion of the existing literature is based on in vitro data. Advancing the most promising lead compounds into relevant animal models for efficacy and toxicity studies is essential for clinical translation.[5]

By systematically addressing these challenges, the research community can continue to unlock the therapeutic potential of furan-2-carboxamide derivatives, paving the way for the development of next-generation medicines.

References

- Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemMedChem.

-

Synthesis and Structure-Activity Relationship of naphtho[1,2-b]furan-2-carboxamide Derivatives as Melanin Concentrating Hormone Receptor 1 Antagonists. Chemical & Pharmaceutical Bulletin. [Link]

-

Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). ResearchGate. [Link]

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. [Link]

-

Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells. Bioorganic Chemistry. [Link]

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. ResearchGate. [Link]

-

Preparation of furan-2-carboxamide derivatives a(1–7) and... ResearchGate. [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Bentham Science. [Link]

-

Preparation, structural analysis, bioactivity assessment, enzyme and molecular docking calculations of some furan/thiophene-2-carboxamide derivatives. ProQuest. [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PubMed Central. [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Bentham Science. [Link]

-

Synthesis of furan-2-carboxamide derivatives from 4-aminobenzophenones; (i) sodium hydride; (ii) DMF, 100 °C. ResearchGate. [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research. [Link]

-

Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. PubMed Central. [Link]

-

Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

-

Pharmacological activity of furan derivatives. World of Chemicals. [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PubMed Central. [Link]

-

Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. Semantic Scholar. [Link]

-

Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]

-

Targeted modification of furan-2-carboxaldehydes into Michael acceptor analogs yielded long-acting hemoglobin modulators with dual antisickling activities. Chemical Biology & Drug Design. [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijabbr.com [ijabbr.com]

- 3. Preparation, structural analysis, bioactivity assessment, enzyme and molecular docking calculations of some furan/thiophene-2-carboxamide derivatives - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Synthesis and structure-activity relationship of naphtho[1,2-b]furan-2-carboxamide derivatives as melanin concentrating hormone receptor 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-aminophenyl)furan-2-carboxamide: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract: N-(4-aminophenyl)furan-2-carboxamide is a heterocyclic amide that has garnered interest within the scientific community due to its versatile chemical structure and potential therapeutic applications. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis methodologies, and known biological activities. By synthesizing data from peer-reviewed literature and established chemical databases, this document aims to serve as a foundational resource for researchers engaged in drug discovery and development, particularly in the fields of oncology and microbiology. Detailed experimental protocols and structure-activity relationship (SAR) insights are provided to facilitate further investigation and application of this promising molecular scaffold.

Introduction and Core Molecular Structure

This compound is an organic compound featuring a furan ring connected to a p-phenylenediamine moiety through an amide linkage. This unique combination of a five-membered aromatic heterocycle and a substituted benzene ring forms the basis of its chemical reactivity and biological interactions. The furan-2-carboxamide scaffold is a recognized pharmacophore present in numerous biologically active molecules, contributing to activities ranging from antimicrobial to anticancer effects.[1][2] The presence of a primary aromatic amine on the phenyl ring offers a site for further chemical modification, allowing for the generation of diverse derivatives with potentially enhanced or novel biological profiles.

The fundamental structure consists of three key components:

-

Furan Ring: An electron-rich aromatic heterocycle that can participate in various chemical reactions and interactions with biological targets.

-

Amide Linker: A rigid and polar functional group that can form hydrogen bonds, contributing to the molecule's binding affinity and specificity.

-

p-Phenylenediamine Moiety: A disubstituted benzene ring with an amino group that can be functionalized to modulate the compound's physicochemical properties and biological activity.

Caption: Core molecular structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental settings and for predicting its behavior in biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 21838-58-4 | [4] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | |

| Molecular Weight | 202.21 g/mol | |

| Appearance | Solid | |

| SMILES | NC1=CC=C(NC(=O)C2=CC=CO2)C=C1 | |

| InChI Key | HWMFFWCDLWDYGX-UHFFFAOYSA-N |

Spectroscopic Data: While a comprehensive, publicly available spectral analysis for the parent compound is not consolidated in a single source, characteristic spectral features can be inferred from derivatives and related structures. For instance, derivatives of this compound exhibit characteristic signals in ¹H-NMR, ¹³C-NMR, and IR spectroscopy. The ¹H-NMR spectra of related compounds show signals corresponding to the furan and phenyl protons, as well as the amide N-H proton.[5] The ¹³C-NMR spectra would show distinct peaks for the carbonyl carbon of the amide and the carbons of the aromatic rings. Infrared (IR) spectroscopy would reveal characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group.[5]

Synthesis and Characterization

The synthesis of this compound and its derivatives is a critical aspect of its study and application. Several synthetic routes have been reported, with the most common approach involving the coupling of a furan-2-carboxylic acid derivative with p-phenylenediamine.

General Synthesis Workflow

A prevalent method for synthesizing this compound involves the activation of furan-2-carboxylic acid followed by its reaction with 1,4-diaminobenzene (p-phenylenediamine).[5]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a published procedure for the synthesis of this compound.[5]

Materials:

-

Furan-2-carboxylic acid (furoic acid)

-

1,1'-Carbonyldiimidazole (CDI)

-

1,4-Diaminobenzene (p-phenylenediamine)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Procedure:

-

Activation of Furoic Acid:

-

In a round-bottom flask, dissolve furoic acid (1.0 eq) and CDI (1.1 eq) in anhydrous THF.

-

Stir the mixture at 45°C for 2 hours to form the activated acyl imidazole intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Coupling Reaction:

-

In a separate flask, dissolve 1,4-diaminobenzene (1.8 eq) in anhydrous THF.

-

Add the solution of the activated furoic acid dropwise to the 1,4-diaminobenzene solution over a period of 30 minutes. The slow addition is crucial to minimize the formation of the di-acylated byproduct.

-

Stir the reaction mixture at 45°C for 18 hours.

-

-

Work-up and Purification:

-

Remove the THF under reduced pressure.

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of NaHCO₃ to remove any unreacted furoic acid and other acidic impurities.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent.

-

-

Characterization:

-

The purified product should be characterized by standard analytical techniques such as ¹H-NMR, ¹³C-NMR, mass spectrometry, and melting point determination to confirm its identity and purity.

-

Causality Behind Experimental Choices:

-

CDI as an Activating Agent: CDI is a mild and effective activating agent for carboxylic acids, forming a reactive acyl imidazole intermediate that readily reacts with amines. It avoids the harsh conditions and byproducts associated with other activating agents like thionyl chloride.

-

Excess Diaminobenzene: Using an excess of 1,4-diaminobenzene helps to favor the formation of the mono-acylated product over the di-acylated byproduct.

-

Dropwise Addition: The slow, dropwise addition of the activated acid to the diamine solution maintains a low concentration of the electrophile, further minimizing the formation of the undesired di-acylated product.

-

Aqueous Bicarbonate Wash: This step is essential to remove unreacted acidic starting materials and byproducts, simplifying the subsequent purification process.

Biological Activity and Potential Applications

The furan-2-carboxamide scaffold is a key structural motif in a variety of compounds with demonstrated biological activity.[1][2] This suggests that this compound and its derivatives are promising candidates for drug discovery and development.

Anticancer Potential

Several studies have highlighted the anticancer properties of furan-2-carboxamide derivatives.[1][6] These compounds have shown efficacy against various cancer cell lines.[1] The proposed mechanisms of action often involve the induction of apoptosis and the stabilization of microtubules, leading to mitotic arrest in cancer cells.[6] For example, a novel furan-2-carboxamide derivative has been identified as a microtubule stabilizing agent with IC₅₀ values in the low micromolar range across different cancer cell lines.[6] The N-(4-aminophenyl) group provides a handle for further derivatization to potentially enhance this anticancer activity.

Antimicrobial and Antibiofilm Activity

Furan-2-carboxamide derivatives have also been investigated for their antimicrobial properties.[2][7] Some derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7] A recent study reported a series of carbamothioyl-furan-2-carboxamide derivatives with notable antibacterial and antifungal activity.[2] Furthermore, certain furan-2-carboxamides have demonstrated antibiofilm activity against Pseudomonas aeruginosa, a pathogen known for its resistance to conventional antibiotics.[8] The mechanism of this antibiofilm activity is thought to involve the inhibition of quorum sensing pathways, with LasR being a plausible target.[8]

Other Potential Applications

The versatility of the furan-2-carboxamide scaffold extends to other therapeutic areas. For instance, derivatives have been explored as inhibitors of SARS-CoV-2 main protease, highlighting their potential as antiviral agents.[9] Additionally, related structures have been investigated as inhibitors of DNA methyltransferases, suggesting a role in epigenetic therapies.[10]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for the rational design of more potent and selective derivatives.

Caption: Logical relationships in the structure-activity of this compound.

Key SAR Insights:

-

Substitutions on the Phenyl Ring: The primary amino group on the phenyl ring is a key site for modification. Acylation or sulfonylation of this group can lead to derivatives with altered solubility, lipophilicity, and biological activity. For example, the synthesis of N-(4-(substituted-benzamido)phenyl)furan-2-carboxamides has been reported, allowing for the exploration of a wide range of substituents.[5]

-

Modifications of the Furan Ring: The furan ring itself can be substituted to modulate activity. For instance, the introduction of a methyl group at the 5-position of the furan ring has been explored in related compounds.[11]

-

Bioisosteric Replacement: The furan ring can be replaced with other five- or six-membered heterocycles to explore the impact on biological activity. This approach has been used in the design of antibiofilm agents.[8]

Conclusion and Future Directions

This compound represents a valuable scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the presence of a readily functionalizable amino group make it an attractive starting point for medicinal chemistry campaigns. The demonstrated anticancer and antimicrobial activities of related furan-2-carboxamide derivatives underscore the potential of this compound class.

Future research should focus on:

-

Elucidation of Mechanisms of Action: Detailed molecular studies are needed to identify the specific biological targets and pathways modulated by this compound and its derivatives.

-

Lead Optimization: Systematic modification of the core structure, guided by SAR studies and computational modeling, could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

-

Exploration of New Therapeutic Areas: The diverse biological activities associated with the furan-2-carboxamide scaffold suggest that this class of compounds may have applications beyond oncology and infectious diseases.

This technical guide provides a solid foundation for researchers and drug development professionals interested in this compound. By leveraging the information presented herein, the scientific community can continue to explore and unlock the full therapeutic potential of this promising molecule.

References

-

M. C. A. de Oliveira, et al. (2024). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemMedChem. Available at: [Link]

-

S. Iqbal, et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. Available at: [Link]

-

X. Dou, et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. RSC Medicinal Chemistry. Available at: [Link]

-

S. H. Shwetha, et al. (2021). Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells. Bioorganic Chemistry. Available at: [Link]

-

M. C. A. de Oliveira, et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed. Available at: [Link]

-

PubChem. N-(4-aminophenyl)tetrahydrofuran-2-carboxamide. PubChem. Available at: [Link]

-

ResearchGate. Synthesis of furan-2-carboxamide derivatives from 4-aminobenzophenones. ResearchGate. Available at: [Link]

-

Alchem Pharmtech. N-(4-Amino-2-chlorophenyl)tetrahydrofuran-2-carboxamide. Alchem Pharmtech. Available at: [Link]

-

IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Available at: [Link]

-

S. Demir, et al. (2022). Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]

-

A. Mai, et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 4. chemscene.com [chemscene.com]

- 5. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Unlocking the Therapeutic Potential of N-(4-aminophenyl)furan-2-carboxamide: A Technical Guide to Target Identification and Validation

Foreword

The furan-2-carboxamide scaffold is a privileged motif in medicinal chemistry, giving rise to a diverse array of compounds with significant biological activities. Within this class, N-(4-aminophenyl)furan-2-carboxamide presents a compelling case for therapeutic development. Its unique structural features, combining a furan core with an aminophenyl substituent, suggest a potential for multifaceted interactions with biological targets. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the potential therapeutic targets of this compound. We will delve into the scientific rationale for these potential targets, drawing from the established activities of structurally related compounds, and provide detailed, field-proven methodologies for their experimental validation. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed step is part of a self-validating system to foster robust and reproducible findings.

The Furan-2-Carboxamide Scaffold: A Versatile Pharmacophore

The furan-2-carboxamide core is a recurring structural element in a multitude of biologically active molecules. The versatility of this scaffold lies in the ease of chemical modification at both the furan ring and the amide nitrogen, allowing for the fine-tuning of physicochemical properties and target specificity. Derivatives of this scaffold have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and antihyperlipidemic activities.[1][2][3] This established bioactivity of the parent scaffold provides a strong foundation for investigating the specific therapeutic applications of this compound.

Potential Therapeutic Targets of this compound

Based on the documented activities of structurally analogous furan-2-carboxamides, we have identified three high-priority potential therapeutic targets for this compound:

-

Microtubules: The Cytoskeletal Target for Anticancer Therapy

-

LasR: The Quorum Sensing Regulator in Bacterial Pathogens

-

DNA Methyltransferases (DNMTs): Epigenetic Modulators in Cancer

The following sections will elaborate on the rationale for each target and provide comprehensive protocols for their validation.

Target Deep Dive & Validation Workflows

Microtubules: A Validated Target in Oncology

Scientific Rationale:

The dynamic instability of microtubules is crucial for cell division, making them a prime target for anticancer drug development.[4] Several N-substituted furan-2-carboxamide derivatives have been identified as microtubule stabilizing agents (MSAs), functioning similarly to the well-known drug, Taxol.[1][4] These agents bind to the tubulin polymer, suppressing its dynamics, which leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[4] The structural similarity of this compound to these known MSAs strongly suggests its potential to interact with and stabilize microtubules. A derivative, N-(4-aminophenyl)-5-methylfuran-2-carboxamide, has already shown promise in inducing apoptosis in breast cancer cell lines.[5]

Experimental Validation Workflow:

The following workflow outlines a systematic approach to validate microtubules as a direct target of this compound.

Diagram: Microtubule Targeting Validation Workflow

Caption: Step-wise validation of microtubule targeting activity.

Detailed Experimental Protocols:

Protocol 3.1.1: In Vitro Tubulin Polymerization Assay

-

Objective: To determine if this compound promotes the polymerization of tubulin into microtubules.

-

Materials: Purified tubulin protein, polymerization buffer (e.g., G-PEM), GTP, this compound, Paclitaxel (positive control), Colchicine (negative control), microplate reader.

-

Procedure:

-

Reconstitute lyophilized tubulin in polymerization buffer on ice.

-

Prepare serial dilutions of this compound, Paclitaxel, and Colchicine.

-

In a 96-well plate, add tubulin solution to each well.

-

Add the test compounds and controls to their respective wells.

-

Initiate polymerization by adding GTP and incubating the plate at 37°C in a microplate reader.

-

Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

-

-

Expected Outcome: A dose-dependent increase in the rate and extent of tubulin polymerization in the presence of this compound, similar to Paclitaxel.

Protocol 3.1.2: Immunofluorescence Microscopy for Microtubule Morphology

-

Objective: To visualize the effect of this compound on the microtubule network in cancer cells.

-

Materials: Cancer cell line (e.g., HeLa, MCF-7), cell culture medium, this compound, Paclitaxel, DMSO (vehicle control), paraformaldehyde, Triton X-100, primary antibody against α-tubulin, fluorescently labeled secondary antibody, DAPI, fluorescence microscope.

-

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound, Paclitaxel, or DMSO for a specified time (e.g., 24 hours).

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with Triton X-100.

-

Block with a suitable blocking buffer (e.g., BSA in PBS).

-

Incubate with the primary anti-α-tubulin antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

-

Expected Outcome: In treated cells, observation of dense bundles of microtubules at the cell periphery and abnormal mitotic spindles, characteristic of microtubule stabilization.

Quantitative Data Summary:

| Assay | Metric | Expected Result for this compound |

| Tubulin Polymerization | EC50 | Comparable to or better than known MSAs |

| Cell Viability (e.g., MTT) | IC50 | Potent cytotoxicity in various cancer cell lines |

| Cell Cycle Analysis | % of cells in G2/M phase | Significant increase in the G2/M population |

| Apoptosis Assay | % of apoptotic cells | Dose-dependent increase in apoptotic cells |

LasR: A Key Regulator of Bacterial Virulence

Scientific Rationale:

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence factor production and biofilm formation. The LasR protein is a key transcriptional regulator in the QS system of the opportunistic pathogen Pseudomonas aeruginosa. Inhibition of LasR can disrupt QS and attenuate bacterial virulence, offering a promising anti-infective strategy that may exert less selective pressure for resistance compared to traditional antibiotics. Several furan-2-carboxamide derivatives have been reported to inhibit biofilm formation in P. aeruginosa, with LasR being a putative target.[1][6] The structural features of this compound make it a candidate for interaction with the ligand-binding domain of LasR.

Experimental Validation Workflow:

Diagram: LasR Targeting and Anti-Biofilm Validation Workflow

Caption: Workflow to validate LasR as a target for anti-biofilm activity.

Detailed Experimental Protocols:

Protocol 3.2.1: Biofilm Inhibition Assay

-

Objective: To quantify the ability of this compound to inhibit biofilm formation by P. aeruginosa.

-

Materials: P. aeruginosa strain (e.g., PAO1), Luria-Bertani (LB) broth, this compound, DMSO (vehicle control), 96-well microtiter plates, crystal violet, ethanol.

-

Procedure:

-

Grow an overnight culture of P. aeruginosa.

-

Dilute the culture in fresh LB broth.

-

Add serial dilutions of this compound or DMSO to the wells of a 96-well plate.

-

Add the diluted bacterial culture to each well.

-

Incubate the plate at 37°C for 24-48 hours without shaking.

-

Carefully remove the planktonic bacteria and wash the wells with water.

-

Stain the adherent biofilm with crystal violet solution.

-

Wash away the excess stain and allow the plate to dry.

-

Solubilize the bound crystal violet with ethanol.

-

Measure the absorbance at 570 nm.

-

-

Expected Outcome: A dose-dependent reduction in absorbance, indicating inhibition of biofilm formation.

Protocol 3.2.2: LasR Reporter Strain Assay

-

Objective: To determine if this compound specifically inhibits LasR activity.

-

Materials: E. coli or P. aeruginosa strain engineered with a LasR-dependent reporter gene (e.g., lasB-lacZ), autoinducer (3-oxo-C12-HSL), this compound, appropriate growth medium and supplements.

-

Procedure:

-

Grow the reporter strain to the mid-logarithmic phase.

-

In a 96-well plate, add the reporter strain, the autoinducer, and varying concentrations of this compound.

-

Incubate the plate for a specified period.

-

Measure the reporter gene expression (e.g., β-galactosidase activity using ONPG).

-

-

Expected Outcome: A dose-dependent decrease in reporter gene expression, indicating antagonism of LasR.

DNA Methyltransferases (DNMTs): Epigenetic Targets in Cancer Therapy

Scientific Rationale:

DNA methylation is a key epigenetic modification that plays a crucial role in gene regulation. Aberrant DNA hypermethylation, catalyzed by DNA methyltransferases (DNMTs), can lead to the silencing of tumor suppressor genes, a hallmark of cancer. Inhibitors of DNMTs can reverse this hypermethylation and reactivate tumor suppressor gene expression, offering a therapeutic strategy for various cancers. The N-(4-aminophenyl)benzamide scaffold, which is structurally related to this compound, has been explored for the development of DNMT inhibitors.[7] The aminophenyl group is a key feature in some known DNMT inhibitors, suggesting that this compound could potentially fit into the active site of these enzymes.

Experimental Validation Workflow:

Diagram: DNMT Inhibition Validation Workflow

Caption: A workflow for validating DNMT inhibition.

Detailed Experimental Protocols:

Protocol 3.3.1: In Vitro DNMT Activity Assay

-

Objective: To measure the direct inhibitory effect of this compound on DNMT activity.

-

Materials: Recombinant human DNMT1 or DNMT3A, S-adenosyl-L-methionine (SAM), DNA substrate (e.g., poly(dI-dC)), this compound, Decitabine (positive control), assay buffer, ELISA-based DNMT activity kit.

-

Procedure:

-

Follow the manufacturer's protocol for the ELISA-based DNMT activity kit.

-

Typically, this involves immobilizing the DNA substrate on a plate.

-

Add the DNMT enzyme, SAM, and varying concentrations of this compound or Decitabine.

-

Incubate to allow for DNA methylation.

-

Detect the level of methylated DNA using a specific antibody and a colorimetric or fluorometric readout.

-

-

Expected Outcome: A dose-dependent decrease in the signal, indicating inhibition of DNMT activity.

Protocol 3.3.2: Tumor Suppressor Gene Re-expression Analysis

-

Objective: To determine if this compound treatment leads to the re-expression of silenced tumor suppressor genes in cancer cells.

-

Materials: Cancer cell line with known hypermethylated tumor suppressor genes (e.g., RASSF1A in breast cancer), cell culture medium, this compound, Decitabine, RNA extraction kit, reverse transcription kit, qPCR master mix, primers for the target tumor suppressor gene and a housekeeping gene.

-

Procedure:

-

Treat cancer cells with this compound or Decitabine for an appropriate duration (e.g., 72 hours).

-

Extract total RNA from the cells.

-

Synthesize cDNA using reverse transcriptase.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target tumor suppressor gene and the housekeeping gene.

-

Calculate the relative gene expression using the ΔΔCt method.

-

-

Expected Outcome: A significant, dose-dependent increase in the mRNA expression of the hypermethylated tumor suppressor gene in treated cells compared to untreated controls.

Concluding Remarks and Future Directions

This compound is a promising compound that warrants further investigation for its therapeutic potential. The structural alerts within its chemical framework, coupled with the established bioactivities of the broader furan-2-carboxamide class, point towards several plausible and exciting therapeutic targets. The experimental workflows detailed in this guide provide a robust and logical framework for elucidating the mechanism of action of this compound. Successful validation of any of these targets will pave the way for lead optimization, preclinical development, and ultimately, the potential for a novel therapeutic agent to address unmet medical needs in oncology and infectious diseases. Future research should also focus on comprehensive pharmacokinetic and toxicological profiling to assess the drug-like properties of this compound.

References

- A Comparative Guide to Furan-2-Carboxamide Derivatives as Potential Therapeutic Inhibitors - Benchchem. (URL: )

-

Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed. (URL: [Link])

-

Synthesis of furan-2-carboxamide derivatives from 4-aminobenzophenones; (i) sodium hydride; (ii) DMF, 100 °C. - ResearchGate. (URL: [Link])

-

Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. (URL: [Link])

-

Targeted modification of furan-2-carboxaldehydes into Michael acceptor analogs yielded long-acting hemoglobin modulators with dual antisickling activities - PubMed. (URL: [Link])

-

Active furan carboxamides derivatives | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity - PubMed. (URL: [Link])

- In vitro and in vivo formation of aminophenylnorharman from norharman and aniline. (URL: not available)

-

Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PubMed Central. (URL: [Link])

-

Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC - NIH. (URL: [Link])

-

Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - MDPI. (URL: [Link])

-

Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PubMed. (URL: [Link])

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - MDPI. (URL: [Link])

-

Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed. (URL: [Link])

-

N-(4-acetamidophenyl)-5-acetylfuran-2-carboxamide as a novel orally available diuretic that targets urea transporters with improved PD and PK properties - PubMed. (URL: [Link])

-

(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions - ResearchGate. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]